1-Chloro-2-methyl-3-pentyn-2-OL

Description

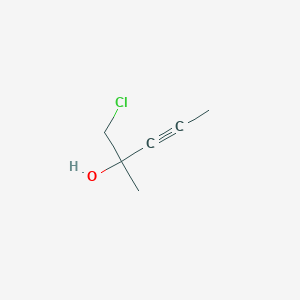

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-methylpent-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO/c1-3-4-6(2,8)5-7/h8H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTKIQFZYANJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(C)(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70639866 | |

| Record name | 1-Chloro-2-methylpent-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115823-68-2 | |

| Record name | 1-Chloro-2-methylpent-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 2 Methyl 3 Pentyn 2 Ol and Analogues

Retrosynthetic Analysis Approaches for 1-Chloro-2-methyl-3-pentyn-2-OL

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections."

Disconnection Strategies Employing Carbon-Carbon Bond Formation

The most logical C-C bond disconnection in this compound is at the bond connecting the quaternary carbinol center (C2) and the internal alkyne carbon (C3). This is a standard disconnection for propargylic alcohols.

This disconnection simplifies the target molecule into two key synthons:

A propynyl (B12738560) anion synthon.

A tertiary carbocation synthon bearing a chlorine atom, stabilized by the adjacent carbonyl group.

The corresponding synthetic equivalents for these synthons would be a metallated propyne (e.g., propynylmagnesium bromide or propynyllithium) and an α-chloroketone, specifically 1-chloroacetone. The forward reaction involves the nucleophilic addition of the organometallic propynyl species to the electrophilic carbonyl carbon of 1-chloroacetone.

Table 1: Retrosynthetic C-C Disconnection of this compound

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |

|---|

Disconnection Strategies Employing Carbon-Heteroatom Bond Formation

An alternative retrosynthetic strategy involves the disconnection of a carbon-heteroatom bond. The most viable bond for this approach is the C-Cl bond on the chloromethyl group.

This strategy suggests that the chlorine atom is introduced late in the synthesis. The disconnection leads to a precursor molecule, 2-methyl-3-pentyn-1,2-diol. The forward synthesis would then involve the selective chlorination of the primary hydroxyl group in the presence of the tertiary hydroxyl group and the alkyne functionality. This transformation can be challenging but is achievable with appropriate reagents.

This approach relies on the differential reactivity of primary versus tertiary alcohols, where primary alcohols are generally more susceptible to substitution reactions. Reagents such as thionyl chloride (SOCl₂) with pyridine or phosphorus trichloride (PCl₃) could potentially achieve this selective chlorination.

Contemporary Synthetic Routes to this compound

Building upon the retrosynthetic blueprints, several contemporary methods can be employed for the practical synthesis of this compound.

Alkynylation Reactions and Terminal Alkyne Functionalization

Alkynylation is a powerful carbon-carbon bond-forming reaction that involves the addition of a terminal alkyne to a carbonyl group, yielding a propargylic alcohol. wikipedia.org This method directly corresponds to the C-C disconnection strategy.

The synthesis begins with the deprotonation of a terminal alkyne, such as propyne, using a strong base. The resulting acetylide anion is a potent nucleophile. This nucleophile is then reacted with an appropriate electrophile, in this case, the carbonyl carbon of 1-chloroacetone. The reaction is typically carried out in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures to control reactivity. An acidic workup then protonates the resulting alkoxide to yield the final tertiary alcohol product.

Reaction Scheme:

Acetylide Formation: CH₃C≡CH + R-M → CH₃C≡C⁻M⁺ + R-H (where R-M is an organometallic base)

Nucleophilic Addition: CH₃C≡C⁻M⁺ + ClCH₂C(=O)CH₃ → ClCH₂C(O⁻M⁺)(CH₃)C≡CCH₃

Protonation: ClCH₂C(O⁻M⁺)(CH₃)C≡CCH₃ + H₃O⁺ → this compound + M⁺ + H₂O

Introduction of Halogen Functionality: Selective Chlorination Methods

If the synthetic route proceeds via the C-Heteroatom disconnection, a key step is the selective chlorination of a precursor diol. The challenge lies in selectively converting the primary hydroxyl group of 2-methyl-3-pentyn-1,2-diol to a chloride while leaving the tertiary alcohol and the alkyne untouched. Direct halogenation of alkynes with reagents like Cl₂ typically results in addition across the triple bond, which must be avoided. masterorganicchemistry.comorgosolver.com

Several reagents are known to convert primary alcohols to alkyl chlorides with varying degrees of selectivity.

Table 2: Common Reagents for Selective Chlorination of Primary Alcohols

| Reagent | Conditions | Advantages | Potential Issues |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Often with a base like pyridine | High yield for primary alcohols | Can react with tertiary alcohols at higher temperatures; generates HCl and SO₂ byproducts |

| Phosphorus Trichloride (PCl₃) | Aprotic solvent | Effective for primary and secondary alcohols | Stoichiometry must be controlled; can be less selective |

Formation of Tertiary Alcohol Centers via Organometallic Reagents (e.g., Grignard, Alkyllithium)

The formation of the tertiary alcohol center is most efficiently achieved through the addition of an organometallic nucleophile to a ketone. mdpi.com Grignard reagents and organolithium compounds are the most common choices for this transformation. byjus.com

Grignard Reagents: These organomagnesium halides (RMgX) are prepared by reacting an organic halide with magnesium metal in an ether solvent. byjus.comwikipedia.org For the synthesis of this compound, a propynyl Grignard reagent (CH₃C≡CMgBr) would be prepared by reacting propyne with a different Grignard reagent, such as ethylmagnesium bromide. This is an acid-base reaction where the terminal alkyne is acidic enough to be deprotonated by the alkyl Grignard. quora.comvedantu.com The resulting alkynyl Grignard reagent then acts as the nucleophile.

Alkyllithium Reagents: Organolithium reagents, such as n-butyllithium (n-BuLi), are stronger bases than Grignard reagents and are highly effective for deprotonating terminal alkynes to form lithium acetylides. These acetylides are also excellent nucleophiles for addition to ketones.

Table 3: Comparison of Organometallic Reagents for Alkynylation

| Reagent Type | Preparation | Basicity | Nucleophilicity | Typical Solvents |

|---|---|---|---|---|

| Grignard (RMgX) | Alkyl/Aryl Halide + Mg | Strong | Strong | Diethyl ether, THF |

Both classes of reagents are highly reactive and sensitive to moisture and air, requiring anhydrous and inert atmosphere conditions for successful reactions. wikipedia.org The choice between them often depends on substrate compatibility and desired reactivity.

Catalyst Systems in the Synthesis of this compound

Catalysis is fundamental to the efficient synthesis of substituted alkynols. The choice of catalyst can dramatically influence reaction rates, yields, and selectivity, enabling the construction of complex molecular architectures under mild conditions. For a molecule like this compound, catalysts play a pivotal role in the key bond-forming steps.

Transition metal catalysis is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of substituted alkynes. umb.edu These reactions are central to creating the carbon skeleton of many complex organic molecules, including analogues of this compound. The metal-catalyzed coupling of alkynes is a potent method for preparing 1,3-enynes, which are valuable structures in organic synthesis. nih.gov A significant challenge in these reactions is controlling the regioselectivity and stereoselectivity to yield the desired product. nih.gov

Several named reactions are cornerstones of alkyne chemistry:

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. umb.edu It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. umb.edu The copper additive is believed to generate a copper acetylide, which then reacts with the palladium catalyst during the coupling process. umb.edu

Heck Coupling: This reaction involves the coupling of an aryl halide with an olefin. umb.edu

Negishi Coupling: This method uses nickel or palladium catalysts to couple organozinc compounds with various halides. umb.edu Palladium catalysts are often preferred as they tend to be less sensitive to oxygen and can react without the intervention of radical intermediates that may lead to side products. umb.edu

Kumada Coupling: This reaction utilizes a nickel transition metal catalyst to couple a Grignard reagent with alkyl, vinyl, or aryl halides, offering an economical route for creating C-C bonds. umb.edu

These coupling reactions are instrumental in building the carbon framework of alkyne-containing molecules. For instance, a precursor to this compound could theoretically be synthesized by coupling a suitable organometallic reagent with a chlorinated alkyne fragment, facilitated by a transition metal catalyst. The choice of catalyst and reaction conditions is critical to prevent side reactions and ensure high yields.

Interactive Table 1: Overview of Key Transition Metal-Catalyzed Coupling Reactions

| Coupling Reaction | Catalyst System | Reactants | Bond Formed | Key Advantages |

| Sonogashira | Pd complex, Cu(I) co-catalyst, Amine base | Terminal alkyne + Aryl/Vinyl halide | sp-sp² C-C | Mild reaction conditions. umb.edu |

| Negishi | Ni or Pd complex | Organozinc compound + Aryl/Vinyl/Alkyl halide | sp²-sp², sp²-sp³, etc. | Broad scope, high functional group tolerance. umb.edu |

| Kumada | Ni or Pd complex | Grignard reagent + Aryl/Vinyl/Alkyl halide | sp²-sp², sp²-sp³, etc. | Utilizes readily available Grignard reagents. umb.edu |

| Stille | Pd complex | Organostannane + Halide/Pseudohalide | sp²-sp², sp²-sp³, etc. | Tolerant of a wide variety of functional groups. |

| Heck | Pd complex | Alkene + Aryl/Vinyl halide | sp²-sp² C-C | High stereoselectivity. umb.edu |

The synthesis of chiral molecules, such as specific stereoisomers of alkynols, requires precise control over the spatial arrangement of atoms. Stereoselective catalysis enables the synthesis of enantioenriched propargylic alcohols, which are versatile intermediates for producing fine chemicals, natural products, and therapeutic agents. nih.gov The asymmetric addition of a terminal alkyne to an aldehyde or ketone is a convergent and effective method for preparing these chiral alcohols. nih.gov

Dynamic kinetic resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of a racemate into a single enantiomer with a 100% yield. The combination of a metal catalyst for racemization and a lipase for resolution is a common strategy in the DKR of racemic alcohols. mdpi.com For example, the DKR of propargylic alcohols has been achieved with high selectivity using this "combo-catalysis" approach. mdpi.com

The development of chiral ligands and catalysts is crucial for asymmetric synthesis. The ProPhenol ligand system, when combined with a dialkylzinc reagent, has been shown to catalyze the asymmetric addition of zinc alkynylides to aldehydes, producing chiral propargyl alcohols with excellent yield and enantioselectivity. nih.gov

The stereochemical outcome of a reaction can sometimes be influenced by the catalyst and the substrate's configuration. For instance, the enzyme Linalool dehydratase isomerase (LinD) shows different reactivity based on the alcohol's absolute configuration, converting (S)-alcohols into Hofmann olefins and (R)-alcohols into Saytzeff olefin products. acs.org This highlights the sophisticated level of control achievable with stereoselective catalysts.

Interactive Table 2: Examples of Stereoselective Catalysis in Alkynol Synthesis

| Method | Catalyst System | Substrate Type | Product Type | Key Outcome |

| Asymmetric Alkyne Addition | Zn-ProPhenol | Aldehydes + Terminal Alkynes | Chiral Propargylic Alcohols | High enantioselectivity. nih.gov |

| Dynamic Kinetic Resolution | Metal Catalyst + Lipase (e.g., CAL-A) | Racemic Tertiary/Propargylic Alcohols | Enantiopure Esters/Alcohols | High yield and excellent enantiomeric excess (>99% ee). mdpi.com |

| Enzymatic Dehydration | Linalool dehydratase isomerase (LinD) | Tertiary Alcohols | Hofmann or Saytzeff Olefins | Stereoselective formation based on substrate configuration. acs.org |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. yale.edu These principles are increasingly important in the synthesis of all chemicals, including this compound and its analogues, to ensure sustainability and reduce environmental impact. rjpn.orgresearchgate.net

The 12 Principles of Green Chemistry provide a framework for achieving this goal:

Prevention: It is better to prevent waste than to treat it after it has been created. yale.edu

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. yale.edu For example, isomerization of propargyl alcohols into conjugated carbonyl compounds is an atom-economic process. pnas.org

Less Hazardous Chemical Syntheses: Methods should use and generate substances with little or no toxicity. yale.edu

Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing their toxicity. yale.edu

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.edu

Design for Energy Efficiency: Energy requirements should be minimized, with reactions conducted at ambient temperature and pressure whenever possible. yale.edurjpn.org

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting. yale.edu

Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be avoided as it requires additional reagents and generates waste. yale.eduacs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are more selective and are required in smaller amounts. yale.edu The use of transition-metal catalysts aligns with this principle. mdpi.com

Design for Degradation: Chemical products should be designed to break down into harmless products at the end of their use. yale.edu

Real-time Analysis for Pollution Prevention: Analytical methods should be developed to allow for real-time monitoring to prevent the formation of hazardous substances. yale.edu

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a process should be chosen to minimize the potential for accidents. yale.edu

Applying these principles to the synthesis of this compound would involve selecting catalytic routes over stoichiometric ones to improve atom economy and reduce waste. For example, using a palladium-catalyzed hydrogenation for a precursor like 2-methyl-3-butyn-2-ol can be a greener pathway for producing important intermediates. mdpi.com Furthermore, choosing environmentally benign solvents and minimizing energy-intensive purification steps would contribute to a more sustainable synthetic process.

Elucidation of Reaction Mechanisms and Reactivity Patterns of 1 Chloro 2 Methyl 3 Pentyn 2 Ol

Mechanistic Pathways of Nucleophilic Substitution at the Halogenated Carbon

The presence of a chlorine atom on a primary carbon suggests the possibility of nucleophilic substitution reactions. The two primary mechanisms for nucleophilic substitution are the S(_N)1 and S(_N)2 pathways. The S(_N)2 mechanism is a single-step process where the nucleophile attacks the carbon atom, and the leaving group departs simultaneously. libretexts.org This mechanism is typical for primary alkyl halides due to the low steric hindrance around the reaction center. libretexts.org

In the case of 1-Chloro-2-methyl-3-pentyn-2-ol, an S(_N)2 reaction would involve the direct displacement of the chloride ion by a nucleophile. However, the presence of a bulky tertiary alcohol group adjacent to the chlorinated carbon introduces significant steric hindrance, which may slow down or inhibit the backside attack required for an S(_N)2 reaction.

The S(_N)1 mechanism, on the other hand, is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. libretexts.org While primary carbocations are generally unstable, the proximity of the oxygen atom of the hydroxyl group could potentially stabilize the carbocation through anchimeric assistance (neighboring group participation), forming a cyclic oxonium ion intermediate. This would make an S(_N)1 pathway more plausible than for a simple primary alkyl halide. The stability of the carbocation is a key factor in determining the viability of an S(_N)1 reaction. libretexts.org

| Factor | S(_N)1 Pathway | S(_N)2 Pathway |

| Substrate | Primary alkyl halide, but potential for stabilized carbocation | Primary alkyl halide |

| Intermediate | Primary carbocation (potentially stabilized) | None (transition state) |

| Steric Hindrance | Less sensitive to steric hindrance | Highly sensitive to steric hindrance |

| Leaving Group | Good leaving group required | Good leaving group required |

| Nucleophile | Weak nucleophiles can be effective | Strong nucleophiles are generally required |

This table provides a comparative analysis of the factors influencing S(_N)1 and S(_N)2 reactions at the halogenated carbon of this compound.

Reactivity of the Tertiary Alcohol Functionality

The tertiary alcohol in this compound is a significant site of reactivity. Tertiary alcohols are known to undergo dehydration reactions in the presence of strong acids to form alkenes. msu.edu However, in this molecule, the presence of the alkyne and the chloro group could lead to more complex rearrangements or competing reactions.

Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a tertiary carbocation. This carbocation can then undergo elimination or rearrangement. One notable rearrangement for tertiary propargylic alcohols is the Meyer-Schuster rearrangement, which involves the acid-catalyzed isomerization to an α,β-unsaturated ketone. wikipedia.orgsynarchive.com The Rupe rearrangement is a competing reaction for tertiary alcohols containing a terminal alkyne, leading to α,β-unsaturated methyl ketones. wikipedia.org Since this compound has an internal alkyne, the Meyer-Schuster rearrangement is more likely.

The tertiary alcohol can also be converted into a better leaving group, such as a tosylate, which can then undergo nucleophilic substitution or elimination reactions under milder conditions than direct acid-catalyzed reactions. msu.edu

Transformations Involving the Alkyne Moiety: Addition and Cyclization Reactions

The internal alkyne functionality in this compound is a site for various addition and cyclization reactions. The triple bond can undergo electrophilic addition with reagents such as halogens, hydrogen halides, and water (hydration). Hydration of the alkyne, typically catalyzed by mercury salts, would lead to the formation of a ketone.

More complex and synthetically useful transformations can be achieved using transition metal catalysis. For instance, gold-catalyzed reactions are known to activate alkynes towards nucleophilic attack. umich.edunih.gov In the context of this compound, intramolecular cyclization could occur where the hydroxyl group acts as a nucleophile, attacking the activated alkyne. This could lead to the formation of cyclic ethers. Gold catalysts are particularly effective in promoting such cycloisomerization reactions of acetylenic alcohols. researchgate.net

Another important reaction involving propargylic alcohols is the Favorskii reaction, which occurs under basic conditions between an alkyne and a carbonyl group. wikipedia.orgchemeurope.com While this reaction typically involves the formation of a propargyl alcohol, the starting material here could potentially undergo related base-catalyzed rearrangements or additions.

Interplay of Functional Groups: Synergistic and Competitive Reactions

The most fascinating aspect of the chemistry of this compound is the interplay between its functional groups. The proximity of the hydroxyl, chloro, and alkynyl groups can lead to synergistic effects and competitive reaction pathways.

For example, under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular S(_N)2 reaction to form a cyclic ether (an oxetane). This intramolecular cyclization would be in competition with any intermolecular nucleophilic substitution or elimination reactions.

The alkyne can also participate in intramolecular reactions. For instance, after conversion of the alcohol to a better leaving group, a nucleophile could add to the alkyne, followed by cyclization. Alternatively, gold or other transition metal catalysis could facilitate a cascade reaction involving both the alkyne and the alcohol, leading to complex polycyclic structures. nih.gov

The reaction conditions will play a crucial role in determining the dominant reaction pathway. For instance, strong non-nucleophilic bases might favor elimination reactions, while strong nucleophiles might favor substitution. The choice of catalyst will be critical for directing the reactivity of the alkyne.

| Reaction Type | Functional Groups Involved | Potential Products |

| Intramolecular S(_N)2 | Alkoxide and Alkyl Chloride | Oxetane derivatives |

| Meyer-Schuster Rearrangement | Tertiary Alcohol and Alkyne | α,β-Unsaturated Ketone |

| Gold-Catalyzed Cyclization | Tertiary Alcohol and Alkyne | Cyclic ethers/lactones |

| Addition to Alkyne | Alkyne | Dihaloalkenes, Ketones |

This table summarizes potential synergistic and competitive reactions of this compound.

Computational Mechanistic Studies of this compound Reactions

Computational methods can also be used to model the transition states of various reactions, providing insights into the stereochemistry and regioselectivity of the products. For instance, the mechanism of the Meyer-Schuster rearrangement, including the structure of the key allenic intermediate, could be investigated. iaea.org Similarly, the reaction pathways for gold-catalyzed cyclizations could be mapped out, helping to understand how the catalyst interacts with the substrate and facilitates the transformation. researchgate.net

By calculating the potential energy surfaces for the different possible reactions, computational chemistry can predict which reaction pathways are most likely to occur under specific conditions, thus guiding experimental work and providing a deeper understanding of the intricate reactivity of this compound.

Stereochemical Investigations of 1 Chloro 2 Methyl 3 Pentyn 2 Ol

Chiral Center Identification and Stereoisomerism of 1-Chloro-2-methyl-3-pentyn-2-OL

The structure of this compound, with the molecular formula C₆H₉ClO, features a single chiral center. nih.gov A chiral center is a carbon atom that is attached to four different groups, rendering the molecule non-superimposable on its mirror image. vaia.com In the case of this compound, the carbon atom at the C2 position is the stereocenter.

The four distinct substituents attached to this C2 carbon are:

A chloromethyl group (-CH₂Cl)

A methyl group (-CH₃)

A hydroxyl group (-OH)

A propynyl (B12738560) group (-C≡C-CH₃)

Due to the presence of this single chiral center, this compound can exist as a pair of enantiomers, which are mirror images of each other. These are designated as (R)-1-Chloro-2-methyl-3-pentyn-2-ol and (S)-1-Chloro-2-methyl-3-pentyn-2-ol. The number of possible stereoisomers for a molecule can be determined by the formula 2ⁿ, where 'n' is the number of chiral centers. For this compound, with n=1, there are 2¹ = 2 possible stereoisomers. vaia.com

Table 1: Stereoisomers of this compound

| Stereoisomer | Configuration at C2 |

| (R)-1-Chloro-2-methyl-3-pentyn-2-ol | R |

| (S)-1-Chloro-2-methyl-3-pentyn-2-ol | S |

Asymmetric Synthesis Strategies for Enantiopure this compound

The synthesis of enantiopure tertiary propargylic alcohols, such as this compound, which possess a quaternary stereocenter, is a significant challenge in organic synthesis. rsc.orgnih.gov Several strategies have been developed for the asymmetric synthesis of chiral tertiary propargylic alcohols, which could be adapted for the preparation of enantiomerically enriched this compound.

One prominent method is the catalytic asymmetric allylic alkylation of prochiral enolate nucleophiles. nih.gov Another powerful approach involves the catalytic asymmetric allylboration of ketones. This method allows for the single-step creation of adjacent quaternary stereocenters with high selectivity by choosing the appropriate chiral catalyst and stereoisomeric prenyl substrate. acs.org

Furthermore, palladium-catalyzed asymmetric conjugate addition of arylboronic acids to β-substituted cyclic enones can furnish ketones with a β-benzylic quaternary stereocenter in high yields and enantioselectivities. nih.gov While these methods are general, they highlight potential pathways. For instance, a retrosynthetic analysis for this compound could involve the asymmetric addition of a propynyl nucleophile to 1-chloro-2-propanone.

Table 2: Potential Asymmetric Synthesis Approaches

| Method | Catalyst/Reagent | Key Feature |

| Asymmetric Allylic Alkylation | Palladium-chiral ligand complex | Forms C-C bond at prochiral center |

| Asymmetric Allylboration | Chiral BINOL derivatives | Creates adjacent quaternary stereocenters |

| Asymmetric Propargylation | Chiral catalyst | Direct formation of the propargyl alcohol |

A highly efficient palladium/H⁺-cocatalyzed kinetic resolution of tertiary propargylic alcohols has also been reported, providing a series of propargylic alcohols with a chiral quaternary stereocenter in good yields and high enantioselectivities (93–>99% ee). rsc.org This kinetic resolution strategy could be applied to a racemic mixture of this compound to isolate one enantiomer.

Diastereoselective Reactions Involving this compound

Diastereoselective reactions involve the preferential formation of one diastereomer over others. For a chiral molecule like this compound, its existing stereocenter can influence the stereochemical outcome of subsequent reactions at other parts of the molecule, leading to diastereoselectivity.

For instance, the addition of propargylic magnesium reagents to chiral sulfinyl imines has been shown to proceed with high regio- and diastereoselection. nih.govacs.orgnih.gov The stereochemical course of such additions is often dependent on the solvent and the nature of the substituents. nih.govacs.orgnih.gov If this compound were to be modified to form a propargylic organometallic reagent, its reaction with a chiral electrophile would be expected to exhibit diastereoselectivity.

A synergistic nickel/copper dual-catalytic system has been developed for the asymmetric addition of racemic propargyl acetates to sulfinylamines, achieving exceptional enantio- and diastereoselectivity for both the carbon and sulfur stereocenters in the products. acs.org This highlights the potential for creating new stereocenters with high control in molecules containing a propargyl moiety.

Table 3: Factors Influencing Diastereoselectivity in Propargyl Additions

| Factor | Influence |

| Solvent | Can reverse diastereoselectivity (e.g., THF vs. DCM) nih.govacs.orgnih.gov |

| Chiral Auxiliary | Directs the approach of the nucleophile |

| Metal Catalyst | Can control the stereochemical outcome |

Chirality Transfer in Reactions of this compound

Chirality transfer refers to the process where the chirality of a starting material is transmitted to the product, often from an axial or planar chiral element to a point stereocenter, or from one stereocenter to another. In reactions involving allenes, which are isomers of alkynes, axial-to-central chirality transfer is a well-studied phenomenon. nih.govrsc.orgnih.govuea.ac.ukresearchgate.net

Given that propargyl systems can rearrange to allenyl intermediates under certain reaction conditions, particularly in the presence of transition metals, there is potential for chirality transfer in reactions of this compound. For example, a photochemical deracemization of allenes followed by a reaction that converts the axial chirality to point chirality has been demonstrated. nih.gov

The conversion of the axial chirality of allenes into point chirality has been achieved through reactions like Diels-Alder cycloadditions and brominations, with high enantiomeric excess in the products. nih.gov If this compound were to undergo a metal-catalyzed isomerization to a chiral allene (B1206475) intermediate, the stereochemistry of the C2 center could potentially direct the formation of a specific allene enantiomer, which could then lead to a product with a new stereocenter in a controlled manner.

Table 4: Examples of Chirality Transfer from Allenes

| Reaction Type | Product Chirality | Efficiency |

| Diels-Alder | Point Chirality | 94-97% ee nih.gov |

| Bromination | Point Chirality | 91% ee nih.gov |

| Hydroalkoxylation | Point Chirality | Up to 99:1 e.r. nih.gov |

Advanced Spectroscopic and Spectrometric Characterization of 1 Chloro 2 Methyl 3 Pentyn 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon and proton framework of a molecule. For 1-Chloro-2-methyl-3-pentyn-2-ol, with the molecular formula C₆H₉ClO, ¹H and ¹³C NMR spectra provide definitive evidence for its structure. nih.govcookechem.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The hydroxyl proton (-OH) would typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The two protons of the chloromethyl group (-CH₂Cl) would give rise to a singlet, shifted downfield due to the electron-withdrawing effect of the adjacent chlorine atom. The methyl group attached to the quaternary carbon (-CH₃) would also produce a singlet. The terminal methyl group of the pentynyl chain (-C≡C-CH₃) would appear as a singlet as well, though long-range coupling to the quaternary carbon could be observed in high-resolution spectra.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in unique chemical environments. The carbon atom of the chloromethyl group (-CH₂Cl) will be significantly deshielded by the chlorine atom. The quaternary carbon bonded to the hydroxyl group and the chloromethyl group will also be downfield. The two sp-hybridized carbons of the alkyne will have characteristic chemical shifts in the typical alkyne region of the spectrum. The carbon of the methyl group attached to the quaternary center and the terminal methyl group of the pentynyl chain will appear at higher field.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -C(OH)CH ₃ | ~1.5 | ~25-35 |

| -CH ₂Cl | ~3.6 | ~50-60 |

| -OH | Variable (broad s) | - |

| -C≡C-CH ₃ | ~1.8 | ~5-15 |

| -C (OH)CH₃ | - | ~70-80 |

| -C H₂Cl | ~3.6 | ~50-60 |

| -C ≡C-CH₃ | - | ~80-90 |

| -C≡C -CH₃ | - | ~75-85 |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol. A sharp, weak to medium absorption around 2200-2260 cm⁻¹ would indicate the C≡C stretching of the internal alkyne. The presence of the C-Cl bond would be confirmed by a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. C-H stretching vibrations of the methyl and methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: In the Raman spectrum, the C≡C triple bond, being a symmetrical and polarizable bond, is expected to show a strong, sharp signal in the 2200-2260 cm⁻¹ region, which is often more intense than in the IR spectrum. The C-Cl stretch would also be Raman active.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| -OH | O-H stretch | 3200-3600 (broad, strong) | Weak |

| -C≡C- | C≡C stretch | 2200-2260 (weak to medium, sharp) | Strong, sharp |

| -CH₃, -CH₂- | C-H stretch | 2850-3000 (medium to strong) | Medium to strong |

| C-Cl | C-Cl stretch | 600-800 (strong) | Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.

For this compound, the molecular ion peak ([M]⁺) would be observed. Due to the presence of chlorine, this peak would appear as a pair of peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org The exact mass of the molecular ion can be used to confirm the molecular formula C₆H₉ClO. nih.gov

The fragmentation of this compound in the mass spectrometer is expected to proceed through several predictable pathways. Alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) is a common fragmentation pathway for alcohols. libretexts.org This could lead to the loss of a chloromethyl radical (•CH₂Cl) or a propynyl (B12738560) radical (•C≡C-CH₃). Another likely fragmentation is the loss of a chlorine radical, followed by further rearrangements. The loss of a water molecule from the molecular ion is also a possibility for alcohols.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 132/134 | [C₆H₉ClO]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |

| 117/119 | [C₅H₆ClO]⁺ | Loss of •CH₃ |

| 97 | [C₆H₉O]⁺ | Loss of •Cl |

| 83 | [C₅H₇O]⁺ | Loss of •CH₂Cl |

| 43 | [C₃H₇]⁺ | Propyl cation or Acylium ion |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and conformational details.

A thorough search of crystallographic databases reveals that no publically available single-crystal X-ray diffraction data for this compound has been reported. Therefore, the solid-state structure, including crystal packing and intermolecular interactions, remains to be experimentally determined.

Theoretical and Computational Chemistry Studies on 1 Chloro 2 Methyl 3 Pentyn 2 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Chloro-2-methyl-3-pentyn-2-ol, these calculations would begin with the determination of its ground-state electronic structure and optimized molecular geometry.

Electronic Structure: The arrangement of electrons in molecular orbitals dictates the chemical behavior of the molecule. Methods like Hartree-Fock (HF) theory and, more commonly, Density Functional Theory (DFT) would be used to approximate the solutions to the Schrödinger equation for this system. These calculations would yield information about the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Molecular Geometry: The 3D arrangement of atoms in this compound would be optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. For instance, the linear geometry of the alkyne group and the tetrahedral arrangement around the tertiary alcohol carbon are key structural features that would be precisely determined.

Below is a table of theoretically determined geometric parameters for the lowest energy conformer of this compound, which would be obtained from such quantum chemical calculations.

| Parameter | Value |

| C-C (alkyne) bond length | ~ 1.20 Å |

| C≡C-C bond angle | ~ 180° |

| C-Cl bond length | ~ 1.78 Å |

| O-H bond length | ~ 0.96 Å |

| C-O-H bond angle | ~ 109° |

Conformer Analysis and Energy Landscapes of this compound

Due to the presence of rotatable single bonds, specifically the C-C bond connecting the chloromethyl group and the tertiary alcohol carbon, this compound can exist in multiple conformations. A conformer analysis is crucial to identify the different stable conformers and to understand the energy landscape of the molecule.

Conformer Search: A systematic or stochastic search of the conformational space would be performed to identify all possible low-energy conformers. This involves rotating the dihedral angles of the rotatable bonds and performing geometry optimizations for each starting structure.

Energy Landscapes: The relative energies of the identified conformers would be calculated at a high level of theory to construct an energy landscape. This landscape illustrates the relative stabilities of the conformers and the energy barriers for interconversion between them. The Boltzmann distribution can then be used to determine the population of each conformer at a given temperature. The conformer with the lowest energy is the most stable and will be the most populated at low temperatures.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the experimental identification and characterization of a molecule.

Vibrational Spectroscopy: The calculation of vibrational frequencies using methods like DFT can predict the Infrared (IR) and Raman spectra of this compound. The characteristic vibrational modes, such as the O-H stretch, the C≡C alkyne stretch, and the C-Cl stretch, can be assigned to specific peaks in the predicted spectra.

NMR Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the structure of the molecule.

A table of predicted spectroscopic data is presented below.

| Spectroscopic Data | Predicted Value |

| O-H stretch (IR) | ~ 3600 cm⁻¹ |

| C≡C stretch (IR) | ~ 2100-2260 cm⁻¹ |

| C-Cl stretch (IR) | ~ 650-850 cm⁻¹ |

| ¹³C Chemical Shift (alkynyl carbons) | ~ 70-90 ppm |

| ¹³C Chemical Shift (C-OH carbon) | ~ 65-75 ppm |

| ¹H Chemical Shift (OH proton) | Variable, depends on solvent |

Reactivity and Selectivity Predictions using Density Functional Theory (DFT)

DFT is widely used to predict the reactivity and selectivity of chemical reactions. For this compound, DFT calculations can provide insights into its potential reaction pathways.

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO can predict how the molecule will react with other chemical species. The HOMO region indicates sites susceptible to electrophilic attack, while the LUMO region indicates sites prone to nucleophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. Regions of negative potential (red) are indicative of electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and attractive to nucleophiles. For this compound, the oxygen atom of the hydroxyl group would be a region of high negative potential.

Reaction Pathway Modeling: DFT can be used to model the entire reaction pathway of a proposed transformation, including the structures and energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative prediction of the reaction's feasibility and selectivity.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations typically focus on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent or in the solid state.

Conformational Dynamics: MD simulations track the movement of atoms over time, providing a dynamic picture of the molecule's conformational flexibility. This can reveal the timescales of conformational changes and the preferred conformations in a particular environment.

Intermolecular Interactions: In a simulation box containing multiple molecules of this compound and solvent molecules, MD can be used to study the intermolecular interactions. This includes hydrogen bonding between the hydroxyl groups of neighboring molecules and interactions with solvent molecules. The radial distribution function (RDF) is a common tool used to analyze these interactions, providing information on the average distance and coordination number of surrounding molecules.

These simulations are crucial for understanding the macroscopic properties of the compound that arise from the collective behavior of many molecules.

Synthetic Utility and Derivative Chemistry of 1 Chloro 2 Methyl 3 Pentyn 2 Ol

1-Chloro-2-methyl-3-pentyn-2-OL as a Versatile Synthon in Complex Molecule Synthesis

This compound serves as a valuable bifunctional building block in the assembly of more complex molecular architectures. The presence of three distinct functional groups—a hydroxyl group, a chlorine atom, and an internal alkyne—allows for a stepwise and selective introduction of various molecular fragments. This trifunctional nature makes it a powerful synthon for the convergent synthesis of intricate organic molecules.

The chloro and hydroxyl moieties can act as handles for nucleophilic substitution reactions, while the alkyne provides a site for a variety of transformations, including coupling reactions, cycloadditions, and reductions. This versatility enables chemists to design synthetic routes that can build molecular complexity in a controlled manner. The propargyl group itself is a highly versatile moiety, and its incorporation into molecules opens up numerous synthetic pathways for further elaboration. mdpi.com

Synthesis of Novel Derivatives from this compound

The unique combination of functional groups in this compound allows for a wide range of derivatization reactions, targeting each of the reactive sites.

The tertiary hydroxyl group of this compound can be derivatized through various reactions, most notably etherification and esterification.

Etherification: The formation of ethers from tertiary alcohols can be achieved under specific catalytic conditions. For instance, iron(III)-catalyzed etherification provides a method for coupling tertiary alcohols with other primary or secondary alcohols, producing water as the only byproduct. acs.org Lewis acids like scandium and lanthanum triflates have also been shown to catalyze the etherification of propargylic alcohols in a mixed solvent system of nitromethane (B149229) and water. nih.gov These methods could potentially be applied to this compound to generate a library of novel propargyl ethers.

Esterification: The esterification of tertiary alcohols, which can be challenging, is achievable under certain conditions. For example, the use of N-bromosuccinimide (NBS) has been reported as an effective catalyst for the esterification of tertiary alcohols in steroids with various acid anhydrides, yielding the desired esters in high yields. researchgate.net Another approach involves the use of boric acid for the esterification of tertiary alcohols. researchgate.net These methodologies suggest that this compound can be converted to its corresponding esters, which are valuable intermediates in their own right.

Table 1: Potential Derivatization Reactions at the Hydroxyl Group

| Reaction Type | Potential Reagents/Catalysts | Potential Product Class |

| Etherification | Fe(OTf)₃, Sc(OTf)₃, La(OTf)₃ | Propargyl ethers |

| Esterification | N-Bromosuccinimide (NBS), Boric Acid | Propargyl esters |

The internal alkyne of this compound is a key feature for extending the carbon skeleton and introducing further functionality.

Sonogashira Coupling: While the classic Sonogashira coupling involves a terminal alkyne, variations of this reaction can be applied to internal alkynes, or the terminal alkyne can be generated in situ. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a powerful tool for forming carbon-carbon bonds. youtube.comacs.org The application of Sonogashira coupling to derivatives of this compound could lead to the synthesis of a wide array of conjugated enynes and aryl-substituted alkynes, which are important structural motifs in many functional materials and pharmaceutical compounds.

Catalytic Hydrogenation: The triple bond can be selectively reduced to a double bond or fully saturated to a single bond. Catalytic hydrogenation of internal alkynes can yield either cis- or trans-alkenes depending on the catalyst used. For instance, Lindlar's catalyst is commonly used for the syn-hydrogenation to produce cis-alkenes, while dissolving metal reductions (e.g., sodium in liquid ammonia) typically yield trans-alkenes. libretexts.org Complete hydrogenation to the corresponding alkane can be achieved using catalysts like platinum on carbon (Pt/C). umn.eduacs.orgnih.gov These selective reductions would allow for the stereocontrolled synthesis of various alkene and alkane derivatives of this compound.

Table 2: Potential Modifications of the Alkynyl Moiety

| Reaction Type | Catalyst/Reagents | Potential Product | Stereochemistry |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base | Aryl/Vinyl-substituted alkyne | - |

| cis-Hydrogenation | Lindlar's Catalyst, H₂ | cis-Alkene | syn-addition |

| trans-Hydrogenation | Na, liquid NH₃ | trans-Alkene | anti-addition |

| Full Hydrogenation | Pt/C, H₂ | Alkane | - |

The chlorine atom in this compound represents a reactive site for nucleophilic substitution, enabling the introduction of a wide variety of functional groups.

Nucleophilic Substitution: Propargyl chlorides are known to undergo nucleophilic substitution reactions with a range of nucleophiles, including amines, thiols, and cyanides. jindunchemistry.com These reactions typically proceed via an Sₙ2 mechanism, although Sₙ1 pathways can also be involved, especially with tertiary systems that can stabilize a carbocation intermediate. The substitution of the chlorine atom can be used to introduce nitrogen-containing heterocycles, sulfur-containing moieties, or additional carbon-based functional groups, further expanding the synthetic utility of this scaffold. An iron(III) chloride-catalyzed substitution of propargylic alcohols with various nucleophiles has been reported, highlighting the feasibility of such transformations. organic-chemistry.orgorganic-chemistry.org

Applications in the Synthesis of Pharmacologically Relevant Scaffolds

The structural motifs present in this compound make it an attractive starting material for the synthesis of various heterocyclic compounds that are prevalent in medicinal chemistry. Propargylic alcohols and their derivatives are recognized as valuable building blocks in the synthesis of pharmaceuticals. rawsource.comacs.orgresearchgate.net

Synthesis of Triazoles: The alkyne functionality can participate in [3+2] cycloaddition reactions with azides, a reaction often referred to as "click chemistry," to form 1,2,3-triazoles. This reaction is highly efficient and regioselective, particularly when catalyzed by copper(I).

Synthesis of Pyrazoles and Isoxazoles: Alkynes are also key precursors in the synthesis of pyrazoles and isoxazoles through condensation reactions with hydrazine (B178648) derivatives and hydroxylamine, respectively. These five-membered heterocyclic rings are common scaffolds in a wide range of biologically active compounds.

The ability to first modify the chloro and hydroxyl groups and then perform the cycloaddition or condensation reactions provides a modular approach to a diverse library of potentially bioactive molecules.

Exploration of Organometallic Complexes Incorporating this compound Ligands

Alkynes and their derivatives, including alkynols, can act as ligands to form stable complexes with various transition metals such as platinum, palladium, and nickel. acs.orgnumberanalytics.comacs.orgyoutube.com The hydroxyl group in this compound can participate in hydrogen bonding, which can play a crucial role in the self-assembly and stabilization of these organometallic structures in the solid state. acs.orgacs.org

Furthermore, derivatization of this compound, for instance by introducing nitrogen-containing heterocycles through substitution of the chlorine atom, could generate novel ligands for the synthesis of metal complexes. The resulting organometallic compounds could have interesting catalytic properties or applications in materials science.

Conclusion and Future Directions in the Research of 1 Chloro 2 Methyl 3 Pentyn 2 Ol

Summary of Key Research Findings for 1-Chloro-2-methyl-3-pentyn-2-OL

Currently, dedicated research literature on this compound is sparse. Its characterization is primarily documented in chemical databases which provide foundational data.

| Property | Value |

| Molecular Formula | C6H9ClO |

| Molecular Weight | 132.59 g/mol |

| CAS Number | 115823-68-2 |

Table 1: Physicochemical Properties of this compound. nih.govnih.gov

The primary research findings are thus observational, based on the compound's structure. The presence of a propargylic alcohol moiety is significant, as this functional group is a cornerstone in synthetic organic chemistry, known for its versatility in constructing complex molecular frameworks. The additional functionalities of a chloro group and a tertiary alcohol expand its potential reactivity beyond that of simpler propargyl alcohols.

Emerging Methodologies for Efficient Synthesis

The classical synthesis of propargyl alcohols often involves the addition of a terminal alkyne to a ketone. For this compound, this would conceptually involve the reaction of 1-propyne with 1-chloroacetone. However, modern synthetic chemistry is continually striving for greater efficiency, milder conditions, and enhanced safety.

Future synthetic strategies for this compound and its analogs could focus on:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability, which is particularly relevant for potentially exothermic alkynylation reactions.

Catalytic Methods: The development of novel catalysts, including transition metal complexes or organocatalysts, could enable the synthesis under milder conditions, with higher yields and selectivity. For instance, zinc- or indium-mediated Barbier-type reactions have shown promise in the synthesis of similar propargyl alcohols.

Green Chemistry Approaches: Utilizing more environmentally benign solvents and reagents will be a critical aspect of future synthetic design.

Unexplored Reactivity and Mechanistic Questions

The trifunctional nature of this compound presents a fertile ground for exploring novel chemical transformations. Key areas of interest for future investigation include:

Intramolecular Cyclizations: The proximate chloro and hydroxyl groups could be leveraged for intramolecular cyclization reactions, potentially leading to the formation of functionalized oxetanes or other heterocyclic systems.

Alkyne Metathesis: The internal alkyne offers a handle for alkyne metathesis reactions, enabling the construction of more complex and higher molecular weight structures.

Click Chemistry: The acetylenic core is a prime candidate for participation in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions, allowing for its conjugation to biomolecules or polymers.

Meyer-Schuster and Rupe Rearrangements: Under acidic conditions, propargyl alcohols are known to undergo rearrangements to form α,β-unsaturated ketones or aldehydes. Investigating these pathways for this compound could yield novel carbonyl compounds.

Mechanistic studies, employing computational chemistry and kinetic analysis, will be crucial to understand the interplay of the different functional groups and to control the selectivity of these potential transformations.

Potential for Advanced Material Science Applications

The unique structure of this compound suggests its potential as a building block for advanced materials.

Polymer Synthesis: The alkyne functionality can be polymerized through various methods, including transition-metal catalysis or radical polymerization, to create novel polymers with tailored properties. The presence of the chloro and hydroxyl groups would impart specific functionalities to the polymer backbone, influencing properties such as solubility, thermal stability, and adhesion.

Self-Assembling Monolayers (SAMs): The hydroxyl group could serve as an anchor for the attachment of this molecule to various surfaces, forming self-assembled monolayers with a functional alkyne tail, which could then be used for surface modification and sensor development.

Cross-linking Agents: The trifunctional nature of the molecule makes it a candidate as a cross-linking agent in polymer chemistry, potentially enhancing the mechanical and thermal properties of materials.

| Potential Application | Relevant Functional Group(s) |

| Polymer Backbone | Alkyne |

| Polymer Functionality | Chloro, Hydroxyl |

| Surface Anchoring | Hydroxyl |

| Cross-linking | Alkyne, Chloro, Hydroxyl |

Table 2: Potential Material Science Applications of this compound.

Outlook for Stereocontrol and Asymmetric Transformations

The tertiary alcohol in this compound is a stereocenter. The development of synthetic methods that can control the absolute stereochemistry at this center would be a significant advancement, opening the door to its use in chiral synthesis and as a chiral building block.

Future research in this area should focus on:

Asymmetric Alkynylation: The use of chiral catalysts or reagents to control the enantioselectivity of the addition of the alkyne to the ketone precursor. Chiral ligands such as BINOL and N-methylephedrine have been successfully employed in similar transformations. organic-chemistry.org

Kinetic Resolution: The separation of a racemic mixture of this compound through enzyme-catalyzed reactions or with chiral resolving agents.

Chiral Pool Synthesis: Starting from a readily available chiral precursor to construct the molecule with a defined stereochemistry.

The ability to access enantiomerically pure forms of this compound would greatly expand its utility in the synthesis of pharmaceuticals and other biologically active molecules.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1-Chloro-2-methyl-3-pentyn-2-OL, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves introducing the chloro group via nucleophilic substitution or halogenation. For example, thionyl chloride (SOCl₂) under anhydrous conditions can chlorinate the hydroxyl group. Reaction optimization should focus on controlling temperature (e.g., 0–25°C to minimize side reactions) and using inert atmospheres to prevent oxidation of the alkynyl group. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients improves purity. Yield can be enhanced by stoichiometric excess of chlorinating agents, but excess must be carefully removed to avoid decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- ¹H NMR : Look for a singlet integrating to 1H (hydroxyl proton, often broad if not deuterated) and signals for methyl groups (δ ~1.3–1.5 ppm) and alkynyl protons (δ ~2.0–2.5 ppm).

- ¹³C NMR : A carbon signal near δ 80–90 ppm confirms the alkynyl sp-hybridized carbons.

- IR Spectroscopy : Strong absorption at ~3300 cm⁻¹ (O-H stretch) and ~2100 cm⁻¹ (C≡C stretch).

- Mass Spectrometry : Molecular ion peak at m/z ≈ 134 (C₆H₉ClO⁺) and fragments indicative of Cl loss (m/z 99) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution versus elimination reactions?

- Methodological Answer : The chloro group’s position adjacent to a tertiary carbon and the alkynyl moiety creates steric hindrance, favoring elimination (e.g., E2 mechanism) over substitution. For substitution reactions, polar aprotic solvents (e.g., DMF) and nucleophiles like NaN₃ enhance SN2 pathways. Kinetic studies under varying temperatures and bases (e.g., KOtBu vs. NaOH) can quantify steric vs. electronic effects. Computational modeling (DFT) of transition states further clarifies stereochemical outcomes .

Q. What strategies can mitigate decomposition of this compound under acidic or basic conditions during storage or reaction?

- Methodological Answer :

- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.

- Reaction Conditions : Buffer reactions near neutral pH (e.g., phosphate buffer, pH 6–8) to avoid acid-catalyzed elimination. Stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w can inhibit radical-mediated degradation.

- Monitoring : Use TLC or inline UV-Vis spectroscopy to track decomposition products (e.g., ketones from oxidation) .

Q. How can computational chemistry models predict the regioselectivity of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, Fukui indices identify the alkynyl carbon as susceptible to electrophilic attack. Molecular dynamics simulations under solvated conditions (e.g., water or THF) refine predictions of solvent effects on transition states. Validation via experimental kinetic isotope effects (KIEs) ensures model accuracy .

Experimental Design & Data Analysis

Q. How should researchers design experiments to resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Controlled Variables : Standardize solvent purity, reagent sources, and reaction vessel geometry (e.g., round-bottom vs. microwave vials).

- Reproducibility : Use Design of Experiments (DoE) to test interactions between temperature, reagent ratios, and stirring rates.

- Analytical Validation : Cross-validate yields via GC-MS and qNMR to rule out impurities.

- Meta-Analysis : Compare literature data while accounting for unreported variables (e.g., trace moisture in solvents) .

Q. What advanced techniques can elucidate the compound’s stability in catalytic applications or biological systems?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) while monitoring degradation via HPLC-MS.

- Isotopic Labeling : Use ¹³C-labeled analogs to track metabolic pathways in in vitro assays.

- Surface Adsorption Studies : Employ quartz crystal microbalance (QCM) or AFM to assess interactions with biological membranes or catalytic surfaces .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for all procedures.

- Spill Management : Absorb spills with vermiculite or sand, then neutralize with sodium bicarbonate before disposal as hazardous waste.

- Exposure Limits : Adhere to OSHA PEL (Permissible Exposure Limit) guidelines for chlorinated compounds (<1 ppm over 8 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.